molecular formula C6H15BrN2O B1455394 N-[3-(methylamino)propyl]acetamide hydrobromide CAS No. 1315367-78-2

N-[3-(methylamino)propyl]acetamide hydrobromide

Cat. No.: B1455394
CAS No.: 1315367-78-2
M. Wt: 211.1 g/mol
InChI Key: ACVFXDIJQYECNQ-UHFFFAOYSA-N
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Description

N-[3-(methylamino)propyl]acetamide hydrobromide is an organic compound with the molecular formula C6H15BrN2O. It is a derivative of acetamide, featuring a methylamino group attached to a propyl chain. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylamino)propyl]acetamide hydrobromide typically involves the reaction of acetamide with 3-(methylamino)propylamine in the presence of hydrobromic acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the product.

    Step 1: Acetamide is reacted with 3-(methylamino)propylamine.

    Step 2: Hydrobromic acid is added to the reaction mixture.

    Step 3: The reaction mixture is stirred and heated under controlled conditions.

    Step 4: The product is purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to maintain consistent quality and efficiency. The process typically includes:

    Bulk Mixing: Large quantities of acetamide and 3-(methylamino)propylamine are mixed in industrial reactors.

    Controlled Addition: Hydrobromic acid is added in a controlled manner to prevent any side reactions.

    Purification: The crude product is purified using industrial-scale crystallization or distillation techniques.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylamino)propyl]acetamide hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-(methylamino)propyl]acetamide hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(methylamino)propyl]acetamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]acetamide: Similar structure but with an additional methyl group on the amino group.

    N-[3-(ethylamino)propyl]acetamide: Features an ethyl group instead of a methyl group.

    N-[3-(propylamino)propyl]acetamide: Contains a propyl group on the amino group.

Uniqueness

N-[3-(methylamino)propyl]acetamide hydrobromide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[3-(methylamino)propyl]acetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.BrH/c1-6(9)8-5-3-4-7-2;/h7H,3-5H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVFXDIJQYECNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCNC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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